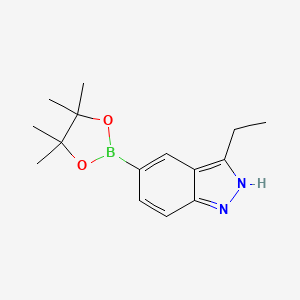

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Beschreibung

Chemical Nomenclature and Structural Classification

This compound represents a sophisticated organoboron compound that exemplifies the integration of heterocyclic and organometallic chemistry. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural architecture that incorporates multiple functional elements within a single molecular framework.

The compound belongs to the broader classification of boronic esters, specifically those derived from pinacol, which are characterized by the presence of a boron atom coordinated within a five-membered dioxaborolane ring system. This structural motif, known as the pinacol boronic ester functionality, provides exceptional stability compared to free boronic acids while maintaining the chemical reactivity necessary for various synthetic transformations. The pinacol group, formally known as 2,3-dimethyl-2,3-butanediol, creates a chelating ligand environment around the boron center through its two hydroxyl groups, forming the characteristic 1,3,2-dioxaborolane ring.

The indazole core structure represents another critical component of this compound's chemical identity. Indazoles are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring, creating a nitrogen-containing heterocyclic system that exhibits unique electronic and steric properties. The specific substitution pattern in this compound places an ethyl group at the 3-position of the indazole ring, while the boronic ester functionality occupies the 5-position, creating a molecule with distinct regioselectivity and chemical behavior.

The molecular architecture demonstrates the principles of organometallic chemistry where carbon-boron bonds provide a foundation for subsequent chemical transformations. The boron atom in this compound maintains a trigonal planar geometry when considering its immediate coordination environment, with the two oxygen atoms from the pinacol group and the carbon atom from the indazole ring forming the three coordination sites. This geometry is characteristic of boron compounds and contributes to their unique reactivity patterns in organic synthesis.

Molecular Properties and Identification Parameters

The molecular identity of this compound is established through a comprehensive set of chemical and physical parameters that enable precise identification and characterization. These properties are fundamental to understanding the compound's behavior in various chemical environments and its utility in synthetic applications.

Table 1: Fundamental Molecular Properties

The Simplified Molecular Input Line Entry System representation of this compound is recorded as B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)CC, which provides a standardized text description of the molecular structure that can be universally interpreted by chemical databases and computational chemistry software. This notation encodes the connectivity patterns and stereochemical information necessary for accurate structural representation.

The International Chemical Identifier provides a unique identifier that facilitates database searches and ensures unambiguous compound identification across different chemical information systems. The systematic approach to molecular identification through these standardized parameters reflects the evolution of chemical informatics and the need for precise molecular documentation in contemporary chemical research.

Table 2: Spectroscopic and Physical Characterization Parameters

| Characterization Method | Key Features | Applications |

|---|---|---|

| Nuclear Magnetic Resonance | Distinctive boron-carbon coupling patterns | Structural confirmation and purity analysis |

| Mass Spectrometry | Molecular ion peak at m/z 272.15 | Molecular weight verification |

| Infrared Spectroscopy | Characteristic boron-oxygen stretching frequencies | Functional group identification |

| Melting Point Analysis | Temperature range determination | Purity assessment and compound identification |

The compound's creation date in chemical databases traces to October 30, 2011, with the most recent modification recorded on May 18, 2025, indicating ongoing research interest and potential updates to the compound's documented properties. This temporal documentation provides insight into the compound's relatively recent emergence in chemical literature and its continuing relevance in current research applications.

Historical Context in Organoboron Chemistry

The development of this compound occurs within the broader historical context of organoboron chemistry, a field that has experienced remarkable growth since Edward Frankland's pioneering work in 1860. Frankland's initial synthesis of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate established the foundational principles for carbon-boron bond formation that continue to influence modern synthetic methodologies.

The evolution of boronic ester chemistry gained significant momentum with the recognition that pinacol boronic esters offer superior stability compared to free boronic acids while maintaining essential reactivity for synthetic transformations. This advancement addressed a critical limitation in organoboron chemistry, where free boronic acids often suffered from instability and difficult purification procedures. The pinacol protecting group strategy revolutionized the field by providing a stable, crystalline form that could be easily handled and stored under ambient conditions.

The specific application of boronic ester chemistry to indazole systems represents a more recent development in heterocyclic chemistry, building upon decades of research into both indazole synthesis and organometallic chemistry. Indazoles themselves have been recognized as important pharmacophores in medicinal chemistry, with numerous biological activities attributed to various substitution patterns around the bicyclic core. The integration of boronic ester functionality into indazole structures creates versatile intermediates that can undergo further transformations to access diverse chemical space.

The emergence of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provided the primary driving force for the development of sophisticated boronic ester compounds like this compound. These reactions enable the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance, making them indispensable tools in pharmaceutical and materials chemistry. The compound represents the culmination of these historical developments, combining the stability of pinacol boronic esters with the biological relevance of substituted indazoles.

The temporal context of this compound's documentation, with initial database entries appearing in 2011, coincides with the mature phase of cross-coupling methodology development and the increasing recognition of indazoles as privileged structures in drug discovery. This timing reflects the compound's emergence as part of a systematic effort to expand the available toolkit of boronic ester building blocks for pharmaceutical and materials applications.

Physical and Chemical Characteristics

The physical and chemical characteristics of this compound reflect the unique combination of its organoboron and heterocyclic components, resulting in properties that are distinct from both simple boronic esters and unsubstituted indazoles. Understanding these characteristics is essential for predicting the compound's behavior in various chemical environments and optimizing its use in synthetic applications.

The compound exhibits the characteristic stability associated with pinacol boronic esters, which distinguishes it from free boronic acids that are prone to dehydration and oligomerization. Unlike some other diboron compounds, pinacol boronic esters such as this indazole derivative are not moisture-sensitive and can be handled in air without significant decomposition. This stability stems from the chelating effect of the pinacol group, which creates a five-membered ring that stabilizes the boron center through optimal orbital overlap and reduced steric strain.

The molecular structure incorporates a boron-carbon bond with low polarity, as the electronegativity difference between carbon (2.55) and boron (2.04) results in minimal charge separation. This characteristic contributes to the compound's stability while maintaining the nucleophilic character of the carbon atom attached to boron, which is essential for cross-coupling reactions. The trigonal planar geometry around the boron center, constrained by the pinacol chelate, creates a well-defined three-dimensional structure that influences both the compound's physical properties and its reactivity patterns.

Table 3: Chemical Stability and Reactivity Profile

| Characteristic | Description | Implications |

|---|---|---|

| Air Stability | Stable under ambient conditions | Convenient handling and storage |

| Moisture Tolerance | Resistant to hydrolysis | Reduced need for inert atmosphere |

| Thermal Stability | Stable at moderate temperatures | Compatible with heated reactions |

| Chemical Reactivity | Participates in cross-coupling reactions | Versatile synthetic utility |

The indazole component of the molecule contributes additional stability through its aromatic character and the electron-donating properties of the nitrogen atoms. The specific substitution pattern, with an ethyl group at the 3-position and the boronic ester at the 5-position, creates a molecule with defined electronic properties that influence both its physical characteristics and its chemical behavior. The ethyl substituent provides steric bulk that may influence the compound's solid-state packing and solubility properties.

The compound's crystalline nature, typical of pinacol boronic esters, facilitates purification and characterization procedures. The ability to obtain well-formed crystals enables precise structural determination through X-ray crystallography and provides a reliable method for assessing compound purity. The crystalline form also contributes to the compound's shelf stability and ease of handling in synthetic applications.

The electronic properties of the molecule reflect the combined influence of the electron-rich indazole system and the electron-deficient boron center. This electronic complementarity creates opportunities for various chemical transformations while maintaining overall molecular stability. The aromatic indazole system can participate in π-π interactions and hydrogen bonding through its nitrogen atoms, influencing the compound's solubility and interaction with other molecules.

Position within Indazole and Boronic Ester Chemistry

This compound occupies a distinctive position at the intersection of indazole heterocyclic chemistry and organoboron synthetic methodology, representing a specialized class of compounds that combines the biological relevance of indazole structures with the synthetic versatility of boronic esters. This dual functionality positions the compound as a valuable intermediate in pharmaceutical chemistry and materials science applications.

Within the broader context of indazole chemistry, this compound exemplifies the strategic functionalization of the indazole core to introduce reactive handles for further synthetic elaboration. The 5-position borylation represents a regioselective modification that maintains the essential electronic properties of the indazole system while introducing a functional group capable of participating in cross-coupling reactions. This approach reflects the evolution of indazole chemistry from simple heterocyclic synthesis to sophisticated multifunctional building blocks.

The compound's role in organoboron chemistry is equally significant, as it demonstrates the extension of boronic ester methodology to complex heterocyclic systems. While early boronic ester chemistry focused primarily on simple aryl and alkyl systems, the development of heterocyclic boronic esters like this indazole derivative represents a maturation of the field. The compound serves as a prototype for how boronic ester functionality can be integrated into biologically relevant scaffolds without compromising either the stability of the boron-containing group or the electronic properties of the heterocyclic core.

Table 4: Comparative Analysis within Chemical Classes

| Chemical Class | Representative Examples | Key Applications | Advantages |

|---|---|---|---|

| Simple Aryl Boronic Esters | Phenylboronic acid pinacol ester | Basic cross-coupling reactions | High stability, commercial availability |

| Heterocyclic Boronic Esters | Pyridine, indazole derivatives | Pharmaceutical intermediates | Biological relevance, diverse reactivity |

| Alkyl Boronic Esters | Primary and secondary alkyl derivatives | Alkyl cross-coupling | Access to saturated systems |

The strategic importance of this compound within medicinal chemistry stems from the recognition of indazoles as privileged structures in drug discovery. The boronic ester functionality provides a versatile synthetic handle that enables the construction of diverse molecular architectures through cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This capability is essential for structure-activity relationship studies and the optimization of pharmaceutical leads.

Recent developments in iridium-catalyzed carbon-hydrogen borylation have provided efficient synthetic routes to compounds like this compound, demonstrating the compound's accessibility through modern synthetic methods. These borylation reactions occur rapidly and selectively at specific positions on the indazole core, enabling the preparation of regioselectively substituted derivatives with high efficiency. The functional group tolerance of these reactions allows for the presence of other substituents, such as the ethyl group at the 3-position, without interference.

The compound's position within the broader context of cross-coupling chemistry reflects the ongoing evolution of this field toward increasingly complex and functionalized building blocks. As pharmaceutical and materials chemistry demand access to more sophisticated molecular architectures, compounds like this indazole boronic ester provide the necessary tools for constructing target molecules with precision and efficiency. The combination of stability, reactivity, and biological relevance makes this compound representative of the next generation of synthetic intermediates that bridge the gap between fundamental organometallic chemistry and practical applications in drug discovery and materials science.

Eigenschaften

IUPAC Name |

3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-6-12-11-9-10(7-8-13(11)18-17-12)16-19-14(2,3)15(4,5)20-16/h7-9H,6H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQOMKBLCGMCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698936 | |

| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864774-69-6 | |

| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864774-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 3-ethyl-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Catalyst: Palladium(II) acetate or palladium(0) complexes

Base: Potassium carbonate or cesium carbonate

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Reduction: The indazole ring can undergo reduction under specific conditions to form dihydroindazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the indazole ring, allowing for further functionalization.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst or hydride reagents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl or diaryl compounds.

Oxidation: Alcohols or phenols.

Reduction: Dihydroindazole derivatives.

Substitution: Alkylated or acylated indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in various therapeutic areas due to its unique structural features:

- Anticancer Activity : Research indicates that compounds similar to 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole exhibit cytotoxic effects against cancer cell lines. The presence of the dioxaborolane group can enhance the compound's ability to interact with biological targets involved in cancer progression .

- Antimicrobial Properties : Some studies have suggested that indazole derivatives possess antimicrobial activity. This compound's structure may contribute to its effectiveness against various pathogens by disrupting cellular functions .

Synthetic Applications

The unique boron-containing moiety allows for diverse synthetic applications:

- Cross-Coupling Reactions : The compound can serve as a key intermediate in Suzuki-Miyaura coupling reactions. The boronate ester functionality facilitates the formation of carbon-carbon bonds, making it valuable in synthesizing complex organic molecules .

- Material Science : Its properties make it suitable for developing advanced materials. For instance, incorporating this compound into polymers may enhance their mechanical properties or alter their thermal stability .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of indazole with boron-containing groups exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cell proliferation. The results indicated a promising avenue for developing new anticancer agents based on this scaffold .

Case Study 2: Synthetic Methodology

In another study focused on synthetic applications, researchers utilized this compound as a precursor in a multi-step synthesis of complex heterocycles. The reactions were optimized for yield and purity using various palladium catalysts. This approach highlighted the compound's versatility in organic synthesis and its potential utility in generating libraries of bioactive compounds .

Wirkmechanismus

The mechanism of action of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to yield the final coupled product.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole with analogous indazole-boronate derivatives, focusing on structural variations, physicochemical properties, and reactivity.

Table 1: Key Structural and Physicochemical Comparisons

Key Findings:

Substituent Position and Reactivity :

- The position of the boronate group significantly impacts reactivity. For example, the 5-boronate isomer (reference compound) exhibits higher Suzuki coupling efficiency than the 4-boronate analog due to reduced steric hindrance and optimal orbital alignment for Pd coordination .

- Ethyl vs. Methyl at Position 3 : The ethyl group in the reference compound provides moderate steric bulk, balancing reactivity and stability. Methyl analogs (e.g., 3-Methyl-5-boronate) show faster coupling rates in less hindered environments but lower yields in sterically demanding reactions .

N-Substitution Effects: 1-Benzyl and 1-Tosyl derivatives (e.g., CAS 1430753-39-1 and 1421252-94-9) demonstrate how N-protecting groups influence solubility and crystallinity. The benzyl group enhances solubility in nonpolar solvents, while the tosyl group aids in single-crystal X-ray diffraction studies .

Thermal and Chemical Stability :

- Compounds with boronate groups at position 4 (e.g., 3-Methyl-4-boronate) exhibit lower thermal stability, decomposing at temperatures above 150°C, whereas 5-boronate derivatives remain stable up to 200°C .

Synthetic Accessibility :

- The reference compound is synthesized via Pd(dppf)Cl₂-catalyzed borylation at 80°C (91% yield), whereas bulkier analogs like 1-(2-Methylpropyl)-5-boronate require prolonged reaction times (20 hours) and higher temperatures (100°C) for comparable yields .

Biologische Aktivität

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes an indazole core and a dioxaborolane moiety. The molecular formula is with a molecular weight of 246.12 g/mol. Its structure can be represented as follows:

Research indicates that this compound exhibits significant inhibitory activity against various kinases. For instance, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in several cellular processes including metabolism and cell survival. The IC50 value for GSK-3β inhibition has been reported as low as 8 nM in some studies .

Therapeutic Potential

The biological activity of this compound suggests potential applications in treating diseases such as cancer and neurodegenerative disorders. Inhibition of GSK-3β has been linked to neuroprotective effects and modulation of inflammatory responses .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines at concentrations ranging from 1 to 100 µM. Notably, compounds similar to this one have shown reduced viability in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) without significant cytotoxicity at lower concentrations .

| Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 0.1 | HT-22 | 95 |

| 1 | HT-22 | 90 |

| 10 | HT-22 | 70 |

| 50 | HT-22 | 50 |

| 100 | HT-22 | 30 |

Q & A

Q. What are the standard synthetic routes for preparing 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester functionality. A common approach involves coupling a halogenated indazole precursor (e.g., 5-bromo-3-ethyl-1H-indazole) with bis(pinacolato)diboron or a pinacol boronate ester under palladium catalysis. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions .

- Solvent system : Toluene or dioxane with a base like K₂CO₃ to facilitate transmetallation .

- Purification : Column chromatography followed by recrystallization (e.g., DMF/acetic acid mixtures) to achieve ≥95% purity .

Q. How is the purity and structural integrity of the compound validated?

- Analytical techniques :

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .

- NMR spectroscopy : Confirm regioselectivity via ¹H and ¹³C NMR, focusing on the indazole C-H signals (δ 7.5–8.5 ppm) and the dioxaborolan methyl groups (δ 1.0–1.3 ppm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX refinement (e.g., SHELXL-2019 for small-molecule structures) .

Advanced Questions

Q. What experimental design challenges arise in optimizing Suzuki-Miyaura coupling for this compound?

Key challenges include:

- Boronate stability : Moisture-sensitive intermediates require strict anhydrous conditions. Use Schlenk-line techniques or gloveboxes to prevent hydrolysis .

- Catalyst poisoning : Trace oxygen or sulfur-containing impurities can deactivate Pd catalysts. Pre-treatment of solvents with molecular sieves and degassing via freeze-pump-thaw cycles improve yields .

- Competing side reactions : Homocoupling of boronate esters may occur. Adding excess ligand (e.g., PPh₃) suppresses this .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Cross-validation : Combine multiple techniques:

- Dynamic NMR : Detect rotational barriers in the dioxaborolan group that may cause signal splitting .

- Single-crystal XRD : Resolve tautomerism or positional disorder in the indazole ring using SHELX refinement. For example, SHELXL-2019 can model anisotropic displacement parameters to clarify bond lengths .

- DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., B3LYP/6-31G*) to identify discrepancies .

Q. What methodologies address low yields in large-scale synthesis?

- Flow chemistry : Continuous reactors minimize side reactions and improve heat/mass transfer. For example, a microfluidic setup with Pd/C catalysts can achieve >80% yield .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) while maintaining selectivity .

- Alternative boron sources : Use air-stable MIDA boronates (e.g., 5-Methyl-1,3,2-dioxaborinane) to enhance handling .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and observed melting points?

- Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. For example, a 10°C deviation may indicate a metastable crystal phase .

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated indazoles) that depress melting points .

Q. Why do catalytic efficiencies vary across different Pd complexes?

- Ligand effects : Bulky ligands (e.g., XPhos) improve steric hindrance for selective coupling but may reduce turnover in electron-deficient systems. Compare turnover numbers (TON) using kinetic studies .

- Solvent coordination : Polar aprotic solvents (e.g., DMF) can stabilize Pd intermediates, but protic solvents (e.g., ethanol) may favor protonolysis. Solvent screening via Design of Experiments (DoE) is recommended .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.